molecular formula C16H20N2O B14274419 1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- CAS No. 130107-88-9

1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-

Cat. No.: B14274419
CAS No.: 130107-88-9
M. Wt: 256.34 g/mol
InChI Key: KXCJTHFYKNTDHM-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- is an organic compound with the molecular formula C16H18N2O It is a derivative of 1,2-benzenedicarbonitrile, where one of the hydrogen atoms is replaced by a 3-[(2-ethylhexyl)oxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- typically involves the reaction of 1,2-benzenedicarbonitrile with 2-ethylhexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,2-benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarbonitrile: The parent compound without the 3-[(2-ethylhexyl)oxy] group.

    1,2-Dicyanobenzene: Another derivative of 1,2-benzenedicarbonitrile with different substituents.

Uniqueness

1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]- is unique due to the presence of the 3-[(2-ethylhexyl)oxy] group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

130107-88-9

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

3-(2-ethylhexoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H20N2O/c1-3-5-7-13(4-2)12-19-16-9-6-8-14(10-17)15(16)11-18/h6,8-9,13H,3-5,7,12H2,1-2H3

InChI Key

KXCJTHFYKNTDHM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC=CC(=C1C#N)C#N

Origin of Product

United States

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